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molecular formula C14H20O3 B8384330 1-(3-Cyclopentyloxy-4-methoxyphenyl)ethanol

1-(3-Cyclopentyloxy-4-methoxyphenyl)ethanol

Cat. No. B8384330
M. Wt: 236.31 g/mol
InChI Key: JKLSPSUHPACCOS-UHFFFAOYSA-N
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Patent
US06265402B1

Procedure details

A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (10.00 g, 45.40 mM) in dry tetrahydrofuran (100 ml) was cooled to 0° C., then a tetrahydrofuran solution of methyl magnesium bromide (136.20 mM) was dropwise added to the solution and the mixture was stirred at that temperature for 2 hours. An aqueous ammonium chloride was added to the solution obtained, which was then warmed to room temperature and extracted with ethyl acetate, then the extract was successively washed with brine and water. The organic solution was dried over anhydrous magnesium sulfate, and the solvent was evaporated in vacuo to obtain a crude product of 1-(3-cyclopentyloxy-4-methoxyphenyl)ethanol (10.67 g) as a light yellow oil. The crude product thus obtained of 1-(3-cyclopentyloxy-4-methoxyphenyl)ethanol (10.67 g) was dissolved in dry methylene chloride (200 ml), manganese dioxide (39.2 g) was added to the solution, then the solution was vigorously stirred at room temperature for 16 hours. The undissolved material in the solution was removed by filtration through Celite, and the filtrate was concentrated in vacuo to obtain a residue as a yellow oil. The residue was purified by flash chromatography (SiO2: eluted with 25% ethyl acetate/hexane). The solvent was removed in vacuo and the resultant product was dried to obtain 3-cyclopentyloxy-4-methoxyacetophenone 10.00 g (yield 94.4%) as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:17][Mg]Br.[Cl-].[NH4+]>O1CCCC1>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:10]([OH:11])[CH3:17])[CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was successively washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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